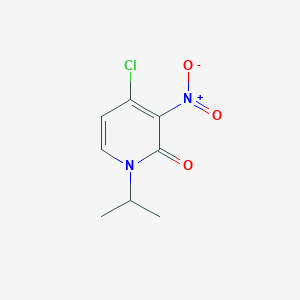

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

CAS No.:

Cat. No.: VC13559587

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O3 |

|---|---|

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | 4-chloro-3-nitro-1-propan-2-ylpyridin-2-one |

| Standard InChI | InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3 |

| Standard InChI Key | MQPGBSDZIMZXGI-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl |

| Canonical SMILES | CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridinone core (a pyridine ring with a ketone group at position 2). Key substituents include:

-

Chlorine at position 4, contributing to electrophilic reactivity.

-

Nitro group () at position 3, imparting electron-withdrawing effects.

-

Isopropyl group () at position 1, introducing steric bulk and lipophilicity .

The SMILES notation captures this arrangement . Computational models predict a planar pyridinone ring with slight distortions due to steric interactions between the isopropyl and nitro groups.

Spectroscopic and Computational Data

-

Polar Surface Area (PSA): 78.68 Ų, indicative of moderate polarity due to the nitro and ketone groups .

-

LogP: Predicted to be ~2.1–2.5, suggesting balanced lipophilicity influenced by the isopropyl group .

Synthesis and Reactivity

Reactivity Profile

-

Nitro Group Reduction: The nitro group can be reduced to an amine () using catalytic hydrogenation, enabling further functionalization .

-

Chlorine Substitution: The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides, a key step in drug intermediate synthesis .

-

Ketone Participation: The carbonyl at position 2 may engage in condensation reactions, forming Schiff bases or hydrazones .

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Sparingly soluble in water (<1 mg/mL) due to lipophilic isopropyl and nitro groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

-

Density: Estimated at 1.51 ± 0.1 g/cm³, consistent with nitro-substituted pyridinones .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s scaffold is structurally akin to kinase inhibitors targeting c-Met and VEGFR-2, proteins implicated in cancer progression . For example:

-

Analogous Derivatives: Triazolopyrazine derivatives bearing nitro and chloro substituents inhibit c-Met with IC₅₀ values <10 nM .

-

Functionalization Potential: The chloro group allows coupling with aromatic amines, generating biaryl motifs common in drug candidates .

Biological Activity

While direct bioactivity data are unavailable, structurally related compounds exhibit:

-

Antiproliferative Effects: Inhibition of A549 lung cancer cell growth via ERK1/2 pathway suppression .

-

Enzyme Inhibition: Binding to ATP pockets of kinases, as demonstrated by molecular docking studies .

Comparative Analysis with Analogues

The isopropyl group enhances lipophilicity and steric hindrance, potentially improving membrane permeability in drug candidates compared to methyl analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume